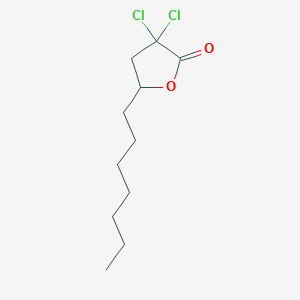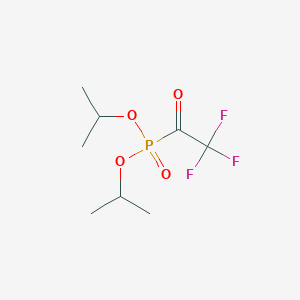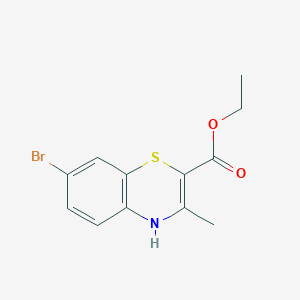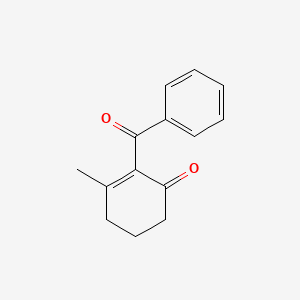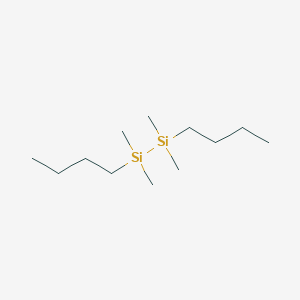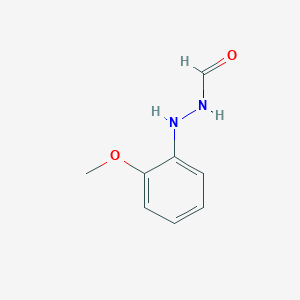![molecular formula C17H15N3O B14425758 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile CAS No. 83611-45-4](/img/structure/B14425758.png)
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-phenylhydrazine with an aldehyde to form a hydrazone intermediate. This intermediate is then reacted with a phenoxy-substituted but-2-enenitrile under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to improve yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-{2-[(2-Phenylhydrazinylidene)methyl]phenoxy}but-2-enenitrile
- This compound derivatives
- Phenoxy-substituted hydrazones
Uniqueness
This compound is unique due to its specific structure, which imparts distinct reactivity and potential applications. The presence of multiple functional groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.
Properties
CAS No. |
83611-45-4 |
|---|---|
Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
4-[2-[(phenylhydrazinylidene)methyl]phenoxy]but-2-enenitrile |
InChI |
InChI=1S/C17H15N3O/c18-12-6-7-13-21-17-11-5-4-8-15(17)14-19-20-16-9-2-1-3-10-16/h1-11,14,20H,13H2 |
InChI Key |
QNNZGEARVHBBBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NN=CC2=CC=CC=C2OCC=CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Propyn-1-ol, 3-[dimethyl(phenylmethyl)silyl]-](/img/structure/B14425676.png)
